1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
Overview
Description
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one” is a chemical compound with the molecular formula C11H11F3N2O. It has a molecular weight of 244.21 . This compound is used in research and is a part of a large group of compounds known as heterocyclic building blocks .
Synthesis Analysis
The synthesis of this compound involves several stages. The first stage involves the reaction of 2-chloro-3-trifluoromethyl-pyridine with 4,4-ethylenedioxy-piperidine in the presence of potassium carbonate in dimethyl sulfoxide at 100℃ . This is followed by treatment with hydrogen chloride .Molecular Structure Analysis
The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one” consists of a piperidin-4-one ring attached to a pyridin-2-yl ring via a single bond. The pyridin-2-yl ring carries a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.92 . It is soluble with a Log S (ESOL) of -2.52 .Scientific Research Applications
Pharmaceutical Research
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its trifluoromethyl group and chloropyridinyl moiety can be pivotal in the development of new medications with potential efficacy against a range of diseases. For instance, derivatives of this compound have been explored for their antiviral properties, particularly in the treatment of Hepatitis C .
Safety and Hazards
The safety information available indicates that this compound carries the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation, making them potential targets for antibacterial agents .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets by binding to the active site, thereby inhibiting the function of the enzyme .
Biochemical Pathways
If it indeed targets acps-pptase like its analogues, it could potentially affect the fatty acid synthesis pathway in bacteria, leading to inhibited bacterial growth .
Result of Action
If it acts similarly to its analogues, it could potentially inhibit bacterial growth by targeting key enzymes in their biochemical pathways .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O/c12-9-5-7(11(13,14)15)6-16-10(9)17-3-1-8(18)2-4-17/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRXLIMSOSAADJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381230 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
CAS RN |
339029-35-5 | |
Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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